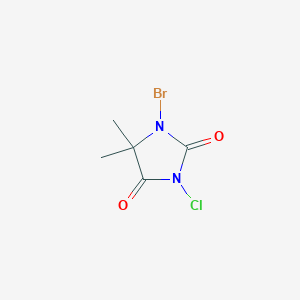

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Beschreibung

The exact mass of the compound Agribrom is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.15 g/100g water at 20 °cin water, approximately 0.2 g/100g water at 25 °csoluble in benzene, methylene dichloride, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEXCQIOSMOEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032591 | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16079-88-2 | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)

Abstract: This technical guide provides a comprehensive examination of the chemical properties of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH), a heterocyclic compound widely utilized for its potent biocidal and halogenating capabilities. Structurally a hydantoin derivative, BCDMH serves as a stable, solid source of both bromine and chlorine. This document elucidates its fundamental physicochemical characteristics, core reactivity, and mechanistic pathways, including its controlled hydrolysis for the generation of hypohalous acids. Furthermore, we explore its applications as a disinfectant and its potential as a reagent in organic synthesis. Detailed analytical methodologies and critical safety protocols are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile compound.

Introduction

This compound, commonly known as BCDMH, is a prominent member of the N-haloimide class of compounds.[1] It is a white, crystalline solid characterized by a faint halogen odor.[2][3] Its molecular structure, featuring a five-membered hydantoin ring with two geminal methyl groups at the C5 position and halogen atoms attached to the nitrogen atoms, is the basis for its unique chemical behavior. The primary utility of BCDMH stems from its function as a dual-halogen releasing agent, providing both bromine and chlorine in aqueous environments.[4] This property has established it as a highly effective disinfectant and biocide for water treatment in swimming pools, industrial cooling systems, and drinking water purification.[3][4][5] Beyond its biocidal applications, the inherent reactivity of the N-halogen bonds suggests its utility as an oxidizing and halogenating agent in organic synthesis.[6]

Physicochemical Properties

The physical and chemical properties of BCDMH dictate its handling, storage, and application. It is a stable solid under dry conditions but exhibits hygroscopic tendencies, which can lead to decomposition.[7][8] Its solubility profile—sparingly soluble in water but soluble in several organic solvents like acetone—is a key consideration for its formulation and delivery mechanisms.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 32718-18-6 (for the main isomer) | [2] |

| Molecular Formula | C₅H₆BrClN₂O₂ | [2] |

| Molar Mass | 241.47 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid/powder | [2][3][5] |

| Odor | Slight bromine and acetone odor; faint halogen odor | [2][3] |

| Melting Point | 159 to 164 °C (decomposes) | [2][3][9] |

| Density | 1.8 - 2.0 g/cm³ | [2][3] |

| Solubility in Water | 0.15 - 0.25 g / 100 mL at 20-25 °C | [2][3][10] |

| Solubility (Organic) | Soluble in acetone, benzene, chloroform, methylene dichloride | [2][3] |

| pH (0.15% solution) | 3.5 | [3] |

Synthesis and Manufacturing

BCDMH is commercially prepared through a sequential halogenation of 5,5-dimethylhydantoin (DMH), its chemical precursor. The synthesis involves a two-step process:

-

Bromination: 5,5-dimethylhydantoin is first treated with a brominating agent, typically in an alkaline medium, to attach a bromine atom to one of the nitrogen atoms of the hydantoin ring.

-

Chlorination: The resulting bromo-derivative is then subjected to chlorination to attach a chlorine atom to the second nitrogen atom, yielding the final BCDMH product.

The product is then isolated via filtration, dried, and can be formulated into powders, granules, or tablets for various applications.[7][11] A patented method describes reacting 5,5-dimethylhydantoin with caustic soda, liquid bromine, and chlorine, followed by centrifugal spin-drying, washing, and crystallization from an acetone-water mixture to yield a high-purity product suitable as a chemical intermediate.[12]

Core Reactivity and Mechanistic Insights

The chemical utility of BCDMH is dominated by the reactivity of its two nitrogen-halogen (N-X) bonds. These bonds are relatively labile and are the source of its oxidizing and halogenating power.[1]

Hydrolysis and Generation of Hypohalous Acids

The most significant chemical reaction of BCDMH is its slow hydrolysis in water. This reaction is the cornerstone of its disinfectant properties, as it releases hypobromous acid (HOBr) and hypochlorous acid (HOCl), both potent antimicrobial agents.[5][10][13] The overall reaction proceeds as follows:

BrCl(C₅H₆N₂O₂) + 2 H₂O → HOBr + HOCl + C₅H₈N₂O₂ (5,5-dimethylhydantoin) [2][10]

A critical aspect of this process is the differential rate of halogen release. The N-Br bond is weaker and more labile than the N-Cl bond, resulting in the rapid, almost immediate release of hypobromous acid.[8][9] The release of hypochlorous acid occurs at a significantly slower rate.[8][9] This controlled, multi-stage release provides sustained disinfecting action.[4]

The hypobromous acid generated is the primary disinfecting species. It oxidizes pathogens, becoming reduced to bromide ions (Br⁻).[2][10] These bromide ions can then be re-oxidized back to hypobromous acid by the hypochlorous acid that was also generated from the BCDMH, creating a regenerative bromine cycle.[2]

Br⁻ + HOCl → HOBr + Cl⁻ [2]

This synergistic interaction makes BCDMH a highly efficient and long-lasting biocide.[4][7]

Caption: Hydrolysis and regenerative bromine cycle of BCDMH in water.

N-Haloimide Reactivity

As N-haloimides, compounds like BCDMH are effective sources of electrophilic halogens for various organic transformations.[1][14] The reactivity stems from the polarization of the N-X bond, which makes the halogen atom susceptible to nucleophilic attack. The general reactivity trend for N-halo compounds increases down the halogen group (N-I > N-Br > N-Cl), corresponding to the decreasing strength of the N-X bond.[14] This principle explains the faster release of bromine compared to chlorine from the BCDMH molecule.

While BCDMH's primary application is not in mainstream organic synthesis, its structure is analogous to widely used reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS).[1] These reagents are employed in:

-

Electrophilic halogenation of alkenes and aromatic compounds.[14]

-

Radical-initiated allylic and benzylic bromination (for NBS).

-

Oxidation of alcohols and other functional groups.[6]

The presence of both bromine and chlorine on the same molecule presents opportunities for selective halogenation, although this is less explored in the literature compared to its biocidal use.

Caption: General reactivity pathways for BCDMH as an N-haloimide.

Thermal Stability and Decomposition

BCDMH is stable at ambient temperatures but begins to decompose around its melting point of 160-164 °C.[7][8] Thermal decomposition is exothermic and can become a runaway reaction, releasing toxic and corrosive fumes, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[7][15][16] This thermal instability, especially when contaminated with moisture or organic materials, is a significant safety concern.[8] Contact with water should be avoided during storage to prevent premature decomposition.[8][17]

Applications

Biocidal and Disinfectant Properties

BCDMH is a broad-spectrum biocide effective against bacteria, viruses, fungi, and algae.[4][5] Its efficacy is particularly notable in comparison to traditional chlorine-based disinfectants.

-

Efficacy at Higher pH: Hypobromous acid (HOBr) has a higher pKa value than hypochlorous acid (HOCl). This means HOBr remains in its more potent, non-dissociated form at higher pH levels compared to HOCl.[8] Consequently, BCDMH is reported to be 3 to 4 times more effective than chlorine at a pH of 8.5.[8][18]

-

Efficacy in the Presence of Ammonia: In water containing ammonia, chlorine forms less effective chloramines. Bromine, however, forms bromamines that are much more effective disinfectants than chloramines.[19] In the presence of ammonia at pH 7.0, BCDMH can be 20 to 40 times more effective than chlorine alone.[8][18]

These properties make BCDMH an excellent choice for applications like swimming pools and cooling towers, where pH can fluctuate and organic loads can be high.[4][5][8]

Reagent in Organic Synthesis

While less common, BCDMH can be used as a laboratory reagent. For instance, it serves as a convenient and readily available source for the small-scale preparation of elemental bromine.[20] By reacting BCDMH with a reducing agent like sodium metabisulfite in an aqueous solution, the N-Br bond is selectively reduced to yield bromine, while the N-Cl bond reacts much more slowly.[20]

Analytical Methodologies

The quantitative analysis of BCDMH and its hydrolysis product, 5,5-dimethylhydantoin (DMH), is essential for monitoring its concentration in water treatment systems and for quality control. Several analytical techniques are available.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive and reliable method for the determination of both BCDMH and DMH.[11][21]

-

Gas Chromatography (GC): GC methods can also be employed, though BCDMH can be thermally unstable at typical injection port temperatures, potentially leading to decomposition and inaccurate measurements.[19]

-

Chemiluminescence: This technique offers a sensitive and rapid approach for measuring the hypohalous acids generated during hydrolysis, providing an indirect measure of BCDMH activity.[21]

-

Titration: Standard iodometric titration can be used to determine the total available halogen content (bromine and chlorine).[8]

Experimental Protocol: HPLC Analysis of BCDMH

This protocol provides a general methodology for the quantitative analysis of BCDMH.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 150 x 4.6 mm, 5 µm), and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of deionized water and acetonitrile (e.g., a 78:22 v/v ratio).[21] The exact ratio may require optimization. Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a known amount of BCDMH analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Perform serial dilutions to create a set of calibration standards of known concentrations.

-

Sample Preparation: Collect the water sample containing BCDMH. Filter the sample through a 0.45 µm syringe filter to remove particulate matter. If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.

-

Quantification: Determine the concentration of BCDMH in the samples by comparing their peak areas to the calibration curve.

Caption: General experimental workflow for HPLC analysis of BCDMH.

Safety, Handling, and Storage

BCDMH is a hazardous substance that requires careful handling. It is classified as an oxidizer, corrosive, an irritant, and hazardous to the environment.[2][22]

-

Personal Protective Equipment (PPE): When handling BCDMH, wear appropriate PPE, including chemical safety goggles or a face shield, corrosive-resistant rubber gloves, and protective clothing to prevent skin and eye contact.[22][23][24] In dusty conditions, a respirator should be used.[25]

-

Handling: Avoid breathing dust.[25] Use in a well-ventilated area.[25] Keep away from heat, sparks, and open flames.[23] Prevent contact with combustible materials, strong bases, and other incompatible substances.[8][23] A critical safety rule is to NEVER add water to the product; always add the product to water to avoid a violent reaction.[23][25]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[8][25] Keep away from sources of ignition and direct sunlight.[25] Store separately from combustible materials, acids, and other incompatible chemicals.[8][25]

-

Spill Cleanup: For spills, sweep up the solid material carefully, avoiding dust generation.[8] Use large volumes of water to wash the spill area.[22] Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is a chemically versatile compound whose properties are defined by the two labile N-halogen bonds within its hydantoin structure. Its primary role as a slow-releasing disinfectant is governed by a controlled hydrolysis mechanism that produces a synergistic combination of hypobromous and hypochlorous acids, offering superior biocidal efficacy over a wider pH range compared to traditional chlorine agents. While its application in organic synthesis is less common, its fundamental reactivity as an N-haloimide presents potential as an oxidizing and halogenating reagent. A thorough understanding of its physicochemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in both research and industrial applications.

References

-

Wikipedia. (n.d.). BCDMH. Retrieved from [Link]

-

YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment. Retrieved from [Link]

-

ProQuest. (n.d.). Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

-

South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. Retrieved from [Link]

-

chemeurope.com. (n.d.). BCDMH. Retrieved from [Link]

-

Water Treatment Chemicals. (n.d.). BCDMH: A Versatile Biocide for Industrial Water Treatment and Disinfection. Retrieved from [Link]

-

AHCES Blog. (2023). BCDMH Safety Guide. Retrieved from [Link]

-

Food Standards Australia New Zealand. (n.d.). A1054 Risk and Technical Assessment. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind BCDMH: How it Works as a Powerful Disinfectant. Retrieved from [Link]

-

T3DB. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775). Retrieved from [Link]

-

Redox. (2023). Safety Data Sheet BCDMH Tablets. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). INTRODUCTION The quality of drinking water has been an ever-present concern.... Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Bromine | 10 | Small-Scale Synthesis of Laboratory Reagents with React. Retrieved from [Link]

-

Agent Sales & Services. (n.d.). Bromochlorodimethylhydantoin BCDMH. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Bromo-1-chloro-5,5-dimethyl-2,4-imidazolinedione. Retrieved from [Link]

-

ResearchGate. (2018). Interaction between amines and N-haloimides: A new motif for unprecedentedly short Br⋯N and I⋯N halogen bonds. Retrieved from [Link]

-

ACS Publications. (n.d.). Oxidations and Dehydrogenations with N-Bromosuccinimide and Related N-Haloimides. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

- Google Patents. (n.d.). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate.

-

ResearchGate. (n.d.). BCDMH Disinfection for CSO. Retrieved from [Link]

-

ResearchGate. (n.d.). The Application of Dibromohydantoin in Chemical Experiment Pedagogy. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

-

ResearchGate. (2023). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]

-

Toxin and Toxin Target Database. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin Identification Number: CASRN | 16079-88-2. Retrieved from [Link]

-

Acuro. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BCDMH - Wikipedia [en.wikipedia.org]

- 3. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]

- 8. envirotech.com [envirotech.com]

- 9. Buy this compound | 16079-88-2 [smolecule.com]

- 10. BCDMH [chemeurope.com]

- 11. foodstandards.gov.au [foodstandards.gov.au]

- 12. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]

- 13. des.sc.gov [des.sc.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chembk.com [chembk.com]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

- 17. researchgate.net [researchgate.net]

- 18. uh-ir.tdl.org [uh-ir.tdl.org]

- 19. researchgate.net [researchgate.net]

- 20. taylorfrancis.com [taylorfrancis.com]

- 21. repository.uncw.edu [repository.uncw.edu]

- 22. BCDMH Safety Guide [blog.ariadne-hces.com]

- 23. redox.com [redox.com]

- 24. BCDMH - Safety Data Sheet [chemicalbook.com]

- 25. agentsales.com.au [agentsales.com.au]

An In-Depth Technical Guide to 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE (BCDMH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH (CAS Number: 16079-88-2), is a potent N-halamine biocidal agent.[1] Structurally a hydantoin, this stable, solid-form compound serves as an effective donor of both electrophilic bromine and chlorine.[1][2] Its primary application lies in water disinfection, where its unique hydrolysis kinetics offer distinct advantages over traditional chlorine-based treatments, particularly in alkaline or ammonia-contaminated systems.[3] While also cited as a selective oxidant and halogenating agent in organic synthesis, its principal value is derived from its efficacy in controlling microbial growth in a variety of settings, from industrial cooling towers to recreational water systems.[4] This guide provides a comprehensive technical overview of BCDMH, detailing its physicochemical properties, mechanism of action, synthesis, analytical methods, and applications, with a focus on the causal relationships that govern its function and utility.

Physicochemical Properties & Molecular Structure

BCDMH is a white to off-white crystalline solid with a faint halogen-like odor.[1] It exhibits low solubility in water but is soluble in various organic solvents such as acetone, benzene, and chloroform.[5][6] The stability of the solid compound under dry conditions makes it significantly safer to handle and store than gaseous or liquid halogens.[3]

The molecule's core is the 5,5-dimethylhydantoin ring, a five-membered heterocyclic structure. The key functional aspects are the N-Br and N-Cl bonds at positions 1 and 3, respectively. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes these nitrogen-halogen bonds, rendering the halogen atoms electrophilic and thus reactive as halogen donors.

| Property | Value | Source(s) |

| CAS Number | 16079-88-2 | [7] |

| Molecular Formula | C₅H₆BrClN₂O₂ | [7] |

| Molecular Weight | 241.47 g/mol | [5] |

| Appearance | White, free-flowing crystalline powder/solid | [1][6] |

| Odor | Faint halogen odor | [6] |

| Melting Point | 159-164 °C (with decomposition) | [1][5] |

| Solubility in Water | ~0.2 g / 100 g at 25 °C | [3] |

| Solubility (Organic) | Soluble in acetone, benzene, chloroform | [5][6] |

| Density | ~1.8 - 2.0 g/cm³ | [3] |

| pH (0.15% solution) | 3.5 |

Mechanism of Action: A Dual-Halogen Regenerative Cycle

The biocidal efficacy of BCDMH is not derived from the parent molecule itself, but from the active halogen species it releases upon hydrolysis in water. This process is a carefully controlled, multi-step mechanism that provides both immediate and sustained antimicrobial action.

Step 1: Initial Hydrolysis. BCDMH reacts with water to release hypobromous acid (HOBr) and monochloro-5,5-dimethylhydantoin. This initial step is rapid, providing an immediate source of the potent biocide HOBr. The release of chlorine as hypochlorous acid (HOCl) occurs at a significantly slower rate.[3][8]

Step 2: Primary Disinfection. Hypobromous acid is a powerful oxidizing agent that inactivates microorganisms by disrupting essential cellular and metabolic processes.[2] It oxidizes the target pathogen, and in the process, is reduced to the bromide ion (Br⁻).

Step 3: The Regenerative "Bromine Bank". The bromide ions formed in Step 2 are not the end of the disinfection cycle. The hypochlorous acid (HOCl), which is released more slowly from the hydantoin ring, rapidly oxidizes the bromide ions back into hypobromous acid (HOBr).[3][5]

This regenerative cycle is the cornerstone of BCDMH's effectiveness. The faster-acting bromine is continuously regenerated by the slower-releasing chlorine, creating a "bromine bank" that maintains a stable concentration of the primary biocide (HOBr). This mechanism is particularly advantageous over chlorine-only disinfectants, which are consumed in a single step.

Caption: Mechanism of BCDMH disinfection in water.

Synthesis of BCDMH

The industrial synthesis of BCDMH is a sequential halogenation of 5,5-dimethylhydantoin (DMH). The process is designed to control the reaction conditions to ensure the correct placement of the bromine and chlorine atoms on the hydantoin nitrogen atoms.

Representative Laboratory Synthesis Protocol

This protocol is a representative procedure based on established industrial synthesis principles.[1] Researchers should optimize conditions for laboratory-scale synthesis.

Objective: To synthesize this compound from 5,5-dimethylhydantoin.

Materials:

-

5,5-dimethylhydantoin (DMH)

-

Liquid Bromine (Br₂) or Sodium Bromide (NaBr)

-

Chlorine Gas (Cl₂) or Sodium Hypochlorite (NaOCl) solution

-

Sodium Hydroxide (NaOH) solution (e.g., 40% w/w)

-

Acetone

-

Deionized Water

-

Reaction vessel with stirring, cooling, and pH monitoring capabilities

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

Dissolution & Bromination:

-

Charge the reaction vessel with a calculated amount of deionized water.

-

Add 5,5-dimethylhydantoin (1.0 equivalent) and stir to dissolve. The dissolution can be aided by the initial addition of a base.

-

Cool the mixture to approximately 30°C.

-

Slowly add liquid bromine (1.0 equivalent) to the solution. Alternatively, if using an indirect method, add sodium bromide and an oxidizing agent like chlorine gas to generate bromine in situ.

-

Throughout the bromine addition, maintain the pH of the reaction mixture between 6.0 and 7.0 by carefully adding sodium hydroxide solution. This prevents the disproportionation of bromine and favors the formation of 1-bromo-5,5-dimethylhydantoin.

-

-

Chlorination:

-

Once the bromination is complete (indicated by reaction monitoring, e.g., HPLC), prepare for chlorination.

-

Bubble chlorine gas (1.0 equivalent) through the reaction mixture. Alternatively, slowly add a stabilized sodium hypochlorite solution.

-

During chlorination, continue to maintain the pH by adding sodium hydroxide solution as needed.

-

The BCDMH product will begin to precipitate as a white solid as it is formed.

-

-

Isolation and Purification:

-

Once the reaction is complete, cool the slurry to enhance precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual salts and impurities.

-

For higher purity required for analytical standards or specific synthetic applications, a recrystallization step can be performed. A Chinese patent suggests dissolving the crude product in acetone, filtering, and then inducing crystallization by adding deionized water and cooling.[9]

-

Dry the purified product in a vacuum oven at a controlled temperature (e.g., 60°C) to a constant weight.[10]

-

Causality in Synthesis: The order of halogenation is critical. Bromination is typically performed first under mildly basic conditions. The subsequent chlorination of the brominated intermediate proceeds to yield the final product. The precise control of pH is paramount to prevent the formation of undesired byproducts and to control the reaction rate.

Applications in Research and Development

Gold Standard in Water Disinfection Studies

BCDMH serves as a benchmark biocide for evaluating new water treatment technologies. Its dual-halogen system provides superior performance under challenging conditions where chlorine-based disinfectants falter.

-

High pH Environments: Hypobromous acid (pKa ~8.7) is a more effective disinfectant than hypochlorous acid (pKa ~7.5) at higher pH values because a greater fraction remains in the more potent protonated form (HOBr vs. HOCl).[3]

-

Ammonia Contamination: Unlike chlorine, which reacts with ammonia to form less effective chloramines, bromine reacts to form bromamines which retain significant biocidal activity. Studies have shown BCDMH to be 20 to 40 times more effective than chlorine in the presence of ammonia nitrogen at pH 7.0.[3]

Comparative Efficacy Data

| Disinfectant | Target Organism | Conditions | Time to 99% Kill (8 ppm conc.) | Source(s) |

| BCDMH | E. coli | - | 114 seconds | [9] |

| TICA | E. coli | - | 60 seconds | [9] |

| Ca(OCl)₂ | E. coli | - | 7,100 seconds | [9] |

| BCDMH | General Bacteria | pH 8.5 | 3-4x more effective than Chlorine | [3] |

| BCDMH | General Bacteria | pH 7.0, with NH₃ | 20-40x more effective than Chlorine | [3] |

| Trichloroisocyanuric acid |

Reagent in Organic Synthesis

While BCDMH is widely cited as a potential halogenating and oxidizing agent, the scientific literature more commonly reports the use of its structural analog, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), for these transformations.[4] The principles, however, are analogous. N-halo-hydantoins are effective sources of electrophilic halogens for a variety of reactions.

-

Oxidation of Alcohols: N-halo-hydantoins can be used to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones.[7] These reactions often proceed under mild conditions. For example, DBDMH, in the presence of aqueous H₂O₂, has been used to efficiently oxidize a range of alcohols.[11] The reaction is believed to proceed via the formation of a complex between the hydantoin and the alcohol, followed by a rate-determining hydride transfer.[7]

-

Bromination of Aromatic Compounds: Activated aromatic rings can undergo electrophilic bromination using reagents like DBDMH, often in the presence of an acid catalyst.[12]

-

Bromination of Alkenes: The addition of bromine across a double bond can be achieved using N-halo-hydantoins, providing a solid, safer alternative to handling liquid bromine.[13]

Given the structural similarity, BCDMH is expected to exhibit similar reactivity, offering a source of both electrophilic bromine and chlorine, though specific applications in complex molecule synthesis are not as extensively documented as for DBDMH.

Analytical Methodologies

Accurate quantification of BCDMH and its primary degradation product, 5,5-dimethylhydantoin (DMH), is crucial for kinetic studies, environmental monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Protocol: HPLC Analysis of BCDMH and DMH

Objective: To quantify the concentration of BCDMH and its hydrolysis byproduct, DMH, in an aqueous sample.

Instrumentation & Reagents:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and Water (with an acid modifier).

-

Acid Modifier: Phosphoric acid or, for MS compatibility, formic acid.

-

Analytical standards of BCDMH and DMH.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% acid. A typical starting point could be 78:22 water:acetonitrile.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations for both BCDMH and DMH in the mobile phase or a suitable solvent.

-

Sample Preparation: Dilute the aqueous sample containing BCDMH/DMH as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of BCDMH and DMH in the samples by interpolating their peak areas from the calibration curve.

Rationale: The C18 reverse-phase column separates the moderately polar BCDMH and the more polar DMH based on their hydrophobic interactions with the stationary phase. The use of an acidic modifier in the mobile phase ensures good peak shape by suppressing the ionization of any silanol groups on the column. UV detection at a low wavelength like 210 nm is effective for capturing the carbonyl chromophores in both molecules.

Safety, Toxicology, and Environmental Fate

Handling and Safety

BCDMH is a strong oxidizing agent and is corrosive.[5] It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection to avoid dust inhalation, is mandatory.

Key Incompatibilities:

-

Acids and Bases: Contact with strong acids or bases can cause rapid decomposition.

-

Organic Materials & Reducing Agents: As an oxidizer, it can react violently or explosively with combustible materials, greases, and reducing agents.[3]

-

Moisture: Must be kept in a dry, tightly sealed container as moisture initiates hydrolysis and decomposition, which can release toxic gases (bromine, chlorine, nitrogen oxides) and cause pressure buildup in sealed containers.[3][15]

Toxicological Profile

The toxicity of BCDMH is primarily associated with its corrosive nature and the biocidal activity of the halogens it releases. The persistent component of the molecule in the environment is 5,5-dimethylhydantoin (DMH).[7] Toxicological assessments for regulatory purposes, such as those by the U.S. EPA, often use DMH as a surrogate for the entire halohydantoin class.[16]

-

Acute Toxicity: Harmful if swallowed.[14]

-

Skin/Eye Irritation: Causes severe burns.[14]

-

Sensitization: May cause an allergic skin reaction.[14]

Environmental Fate and Ecotoxicity

BCDMH is classified as very toxic to aquatic life.[14]

-

Ecotoxicity Data:

-

Degradation & Byproducts: In aquatic environments, BCDMH hydrolyzes to form HOBr, HOCl, and DMH. The primary environmental concern after the active halogens have been consumed is the fate of the stable DMH ring and the potential formation of halogenated disinfection byproducts (DBPs). A case study of a drinking water system using BCDMH identified DMH at mg/L levels in the treated well and also detected unique brominated DBPs, including brominated hydrocarbons.[17]

Caption: Environmental fate and byproduct formation pathway.

Conclusion

This compound is a highly effective and scientifically significant halogenated hydantoin. Its value as a disinfectant is rooted in a sophisticated, regenerative hydrolysis mechanism that provides robust and sustained antimicrobial action, outperforming traditional disinfectants in many challenging water conditions. For researchers, it serves as a vital tool for disinfection studies and as a potential, albeit less documented, reagent for selective oxidation and halogenation reactions. A thorough understanding of its chemistry, from synthesis to its ultimate environmental fate, is essential for its safe handling, effective application, and the development of future antimicrobial technologies.

References

-

Wikipedia. (n.d.). BCDMH. Retrieved January 9, 2026, from [Link]

-

Hladik, M. L., et al. (2025). Bromochlorodimethylhydantoin as a Drinking Water Disinfectant: A Case Study in a Small Drinking Water System. ACS ES&T Water. Retrieved January 9, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind BCDMH: How it Works as a Powerful Disinfectant. Retrieved January 9, 2026, from [Link]

- Singh, A. K., et al. (2018). 1,3-Dichloro-5,5-Dimethylhydantoin mediated oxidation of unsaturated alcohols in aqueous acetic acid medium. International Journal of Scientific Development and Research, 3(7).

-

Chemguide. (n.d.). Oxidation of Alcohols. Retrieved January 9, 2026, from [Link]

- Rani, S., et al. (2014). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. E-Journal of Chemistry.

-

Redox. (2023). Safety Data Sheet BCDMH Tablets. Retrieved January 9, 2026, from [Link]

-

Lonza. (2021). SAFETY DATA SHEET Dantoin™ BCDMH tablets. Retrieved January 9, 2026, from [Link]

-

Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate.

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved January 9, 2026, from [Link]

-

Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). EP0177645B1 - Process for the preparation of halogenated hydantoins.

-

Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). One-pot syntheses of α,α-dibromoacetophenones from aromatic alkenes with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.

- Google Patents. (n.d.). CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.

Sources

- 1. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. envirotech.com [envirotech.com]

- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]

- 5. BCDMH - Wikipedia [en.wikipedia.org]

- 6. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijsdr.org [ijsdr.org]

- 8. nbinno.com [nbinno.com]

- 9. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 13. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. CN104829540A - Bromo-chloro dimethyl hydantoin synthesis method - Google Patents [patents.google.com]

- 16. Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)

Abstract

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a potent, broad-spectrum biocide widely employed in industrial and recreational water treatment. Its efficacy stems from a sophisticated, multi-stage mechanism centered on the controlled release of two halogen-based oxidizing agents. This guide provides a comprehensive exploration of the chemical and biological processes that define BCDMH's antimicrobial action. We will dissect the hydrolysis kinetics, the synergistic interplay of hypobromous and hypochlorous acids, the molecular basis of microbial inactivation, and the critical environmental factors influencing its performance. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this versatile halogen-donating disinfectant.

Introduction: The Chemistry of a Dual-Halogen Donor

This compound, or BCDMH, is a heterocyclic organic compound belonging to the hydantoin family.[1] It is a white, crystalline solid that is sparingly soluble in water but serves as a highly efficient and stable solid source of both bromine and chlorine.[1][2] This dual-halogen nature is fundamental to its enhanced biocidal activity compared to single-halogen donors, particularly across a wide range of operational conditions.[3][4] The core of its function lies in its reaction with water—hydrolysis—to slowly and continuously release free active halogens.[5][6] This controlled release profile makes it a preferred biocide for long-term microbial control in systems like cooling towers, swimming pools, and drinking water purification.[2][5]

The 5,5-dimethylhydantoin moiety acts as a stabilizing carrier for the reactive halogen atoms, ensuring shelf stability and controlled deployment in aqueous environments.[6][7] Understanding the precise mechanism of halogen release and the subsequent antimicrobial cascade is crucial for optimizing its application and mitigating potential drawbacks.

The Hydrolysis Cascade: A Timed Release of Oxidants

The primary mechanism of action for BCDMH is initiated upon its dissolution in water. The process is not a simple, single-step release but a carefully orchestrated sequence of hydrolysis reactions that generate the active antimicrobial species: hypobromous acid (HOBr) and hypochlorous acid (HOCl).

The hydrolysis proceeds as follows:

-

Rapid Bromine Release: The bond between the nitrogen and bromine atoms is the most labile. Upon contact with water, BCDMH rapidly hydrolyzes to release hypobromous acid (HOBr), leaving monochloro-5,5-dimethylhydantoin (MCDMH) as the intermediate. This initial release of bromine is almost immediate.[4][5][8]

-

Reaction I: C₅H₆BrClN₂O₂ + H₂O → HOBr + C₅H₇ClN₂O₂ (fast)

-

-

Slow Chlorine Release: The remaining monochloro-dimethylhydantoin intermediate is more stable but also undergoes hydrolysis. This second step occurs at a significantly slower rate, releasing hypochlorous acid (HOCl) and the final inert byproduct, 5,5-dimethylhydantoin (DMH).[5][7][9]

-

Reaction II: C₅H₇ClN₂O₂ + H₂O → HOCl + C₅H₈N₂O₂ (slow)

-

This staggered release is a key advantage. The rapid deployment of HOBr provides immediate biocidal action, while the slower generation of HOCl provides a sustained, long-lasting disinfectant residual.

The Regenerative Bromine-Chlorine Synergy

A defining feature of BCDMH's mechanism is the synergistic interaction between the released halogens, often termed the "regenerative loop".[10] After hypobromous acid (the primary biocide) oxidizes microbial components, it is reduced to bromide ions (Br⁻).

-

Reaction III: HOBr + Microbial Matter → Br⁻ + Oxidized Microbial Matter

Simultaneously, the more chemically stable hypochlorous acid (from Reaction II) acts as an oxidizing agent, readily converting the bromide ions back into active hypobromous acid.[1][10]

-

Reaction IV: Br⁻ + HOCl → HOBr + Cl⁻

This regeneration cycle effectively makes chlorine the primary fuel for the sustained production of the more potent biocide, hypobromous acid. This is particularly advantageous in systems with high organic loads or ammonia contamination, where chlorine alone would be quickly consumed or converted into less effective chloramines.[3][11]

Molecular Mechanism of Microbial Inactivation

The antimicrobial efficacy of BCDMH is driven by the strong oxidizing potential of hypobromous and hypochlorous acids.[2][12] These molecules induce catastrophic damage to microbial cells through a multi-pronged attack on essential biomolecules, leading to a rapid loss of function and cell death.[13][14]

A. Disruption of Proteins and Enzymes

The primary targets of HOBr and HOCl are the functional groups of proteins, particularly enzymes that regulate metabolic activity.[12][15]

-

Oxidation of Sulfhydryl Groups: The thiol groups (-SH) of cysteine residues within proteins are highly susceptible to oxidation. This reaction forms disulfide bonds (R-S-S-R) or sulfenic acids, causing irreversible changes in protein conformation.[12] This structural alteration deactivates critical enzymes involved in respiration and nutrient transport, effectively shutting down cellular metabolism.[16][17]

-

Reaction with Amino Groups: Halogens also react with amino groups (-NH₂) in amino acids and nucleotide bases, forming N-halo derivatives (haloadducts) that disrupt hydrogen bonding and protein structure.

B. Compromise of Cell Membrane Integrity

The cell membrane, a phospholipid bilayer, is another critical target.

-

Lipid Peroxidation: The oxidizing agents can attack the unsaturated fatty acid chains within the membrane phospholipids.[12] This initiates a chain reaction of lipid peroxidation, leading to a loss of membrane fluidity, increased permeability, and the leakage of essential intracellular components like ions and metabolites.[14]

C. Damage to Nucleic Acids (DNA & RNA)

While less immediate than protein damage, the disruption of genetic material ensures the cell cannot repair itself or replicate.

-

Base and Backbone Damage: HOBr and HOCl can oxidize the nitrogenous bases (guanine, adenine, etc.) and the sugar-phosphate backbone of DNA and RNA.[18][19] This leads to strand breaks and mutations that inhibit DNA replication and protein synthesis, ultimately proving lethal to the microorganism.[19]

This multifaceted attack creates overwhelming oxidative stress within the bacterial cell, a condition where the accumulation of reactive oxygen species (ROS) far exceeds the cell's detoxification capacity.[13][20] The cell's natural defense mechanisms are quickly overwhelmed, leading to rapid and irreversible inactivation.[14]

Factors Influencing Efficacy

The operational effectiveness of BCDMH is governed by key environmental parameters. Understanding these factors is essential for proper application and dosage.

| Parameter | Effect on BCDMH Efficacy | Rationale |

| pH | Highly effective over a broad pH range (6-10) [5] | The pKa of hypobromous acid (HOBr) is ~8.7, while that of hypochlorous acid (HOCl) is ~7.5. This means HOBr remains in its more potent acidic form at higher pH values compared to chlorine. The regenerative loop further enhances performance at alkaline pH.[3] |

| Ammonia (NH₃) | Significantly more effective than chlorine | Chlorine reacts with ammonia to form less effective chloramines. Bromine reacts with ammonia to form bromamines, which retain high biocidal activity. This makes BCDMH superior for treating water contaminated with ammonia.[3][21] |

| Organic Load | Maintains efficacy better than chlorine alone | The regenerative mechanism (Reaction IV) allows BCDMH to overcome the halogen demand exerted by organic matter more efficiently, providing a more stable and lasting disinfectant residual.[10] |

| Temperature | Increased dissolution and reaction rates | Higher water temperatures increase the rate at which BCDMH tablets dissolve and hydrolyze, leading to a faster release of active halogens. Dosage may need adjustment based on system temperature.[5] |

| UV Light | More stable than hypochlorite at lower pH (<6.5) | Research indicates that the hydantoin ring offers some protection against UV degradation compared to free chlorine, though it can be less stable at higher pH values (>7.5).[3] |

Efficacy Against Biofilms

Biofilms—communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS)—present a significant challenge for disinfectants.[22] The EPS matrix can act as a physical barrier, retarding the penetration of biocides.[23]

BCDMH has demonstrated excellent activity against biofilm bacteria.[21][24] Studies show that bromine-based biocides are generally more effective than chlorine at penetrating the biofilm matrix and killing the embedded sessile bacteria.[11][21] The superior performance of BCDMH in this regard is likely due to its high bromine content and the reactivity of HOBr with the biofilm's organic components.[21] However, it is crucial to note that higher concentrations and longer contact times are often required for complete biofilm eradication compared to the treatment of free-floating (planktonic) bacteria.[11][23]

Experimental Protocols for Efficacy Validation

To ensure the trustworthiness and effectiveness of a BCDMH treatment program, a self-validating system of monitoring and testing must be implemented. This involves quantifying both the disinfectant residual and its impact on the microbial population.

Protocol 1: Determination of Free and Total Halogen Residual

This protocol uses the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method to measure the concentration of active oxidants in the treated water.

Methodology:

-

Sample Collection: Collect a 10 mL water sample from the system being treated.

-

Free Halogen Measurement:

-

Add the contents of one DPD No. 1 tablet (or equivalent reagent) to the sample vial.

-

Cap the vial and shake vigorously until the reagent dissolves.

-

Immediately place the vial in a calibrated colorimeter or photometer and read the result. This value represents the free halogen residual (HOCl + HOBr) in ppm (mg/L).

-

-

Total Halogen Measurement:

-

To the same sample vial from the previous step, add the contents of one DPD No. 3 tablet.

-

Cap and shake until dissolved. Allow the reaction to proceed for 2 minutes.

-

Place the vial back in the colorimeter and read the result. This value represents the total halogen residual, which includes free halogens and combined halogens (e.g., bromamines).

-

-

Data Interpretation: A consistent and stable halogen residual within the target range (typically 0.5-2.0 ppm free halogen for many systems) validates that the BCDMH is dosing correctly and maintaining its biocidal potential.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of BCDMH required to inhibit the visible growth of a target microorganism.

Methodology:

-

Prepare BCDMH Stock Solution: Accurately weigh and dissolve BCDMH in a suitable solvent (e.g., acetone, as it's sparingly soluble in water) to create a concentrated stock solution.[1] Note: For aqueous testing, a saturated water solution can be prepared and its concentration determined via titration.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the BCDMH stock solution in sterile growth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) to a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microbes, no BCDMH) and a negative control (medium, no microbes).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of BCDMH at which no visible turbidity (bacterial growth) is observed. This provides a quantitative measure of the biocide's potency against specific problematic organisms.

Conclusion

The mechanism of action of this compound is a sophisticated and highly effective process for microbial control. Its strength lies not in a single chemical action but in a cascade of reactions that provide both rapid and sustained disinfection. The dual-halogen release, coupled with the innovative regenerative synergy between bromine and chlorine, allows BCDMH to maintain high efficacy across a broad range of challenging water conditions, including high pH and ammonia contamination. Its proven effectiveness against both planktonic and biofilm-associated microorganisms solidifies its role as a cornerstone biocide in modern water treatment protocols. A thorough understanding of this mechanism is paramount for professionals designing and implementing scientifically sound and robust water sanitation programs.

References

-

Wikipedia. (2023). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

-

Yeh, S. L. (1991). Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin. ProQuest Dissertations Publishing. Retrieved from [Link]

-

YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment. Retrieved from [Link]

-

Microbe Notes. (2022). Halogens like Chlorine Iodine, bromine and fluorine as antiseptics or disinfectants. Retrieved from [Link]

-

Kramer, J. F. (2001). BIOFILM CONTROL WITH BROMO-CHLORO-DIMETHYL-HYDANTOIN. OnePetro. Retrieved from [Link]

-

Kramer, J. F. (2001). Biofilm Control with Bromo-Chloro-Dimethyl-Hydantoin. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are the halogens good disinfectants? Retrieved from [Link]

-

Kramer, J. F. (2001). Biofilm Control with Bromo-Chloro-Dimethyl-Hydantoin. Semantic Scholar. Retrieved from [Link]

-

Physics Forums. (2005). Isolating Bromine from BCDMH for Pools: Solutions & Methods. Retrieved from [Link]

- Google Patents. (2013). CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

-

Williams, D. E., & Worley, S. D. (1983). Is free halogen necessary for disinfection? PubMed. Retrieved from [Link]

-

Slideshare. (n.d.). Halogen as disinfectant. Retrieved from [Link]

-

Mishra, B., et al. (2021). Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights. PMC. Retrieved from [Link]

-

Lambert, R. J. W., & Johnston, M. D. (2001). Antimicrobial Activity of Halogens. ResearchGate. Retrieved from [Link]

-

Richards, J. J., & Melander, C. (2009). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. NIH. Retrieved from [Link]

-

Gładkowski, W., et al. (2018). Microbial Hydrolysis of Racemic β-Aryl-γ-ethylidene-γ-lactones and Antifeedant Activity of the Products against Alphitobius diaperinus Panzer. MDPI. Retrieved from [Link]

-

Borges, A., et al. (2013). Antimicrobial Activity of Phenolics and Glucosinolate Hydrolysis Products and their Synergy with Streptomycin against Pathogenic Bacteria. ResearchGate. Retrieved from [Link]

-

de Beer, D., et al. (2001). Biofilm penetration and disinfection efficacy of alkaline hypochlorite and chlorosulfamates. PubMed. Retrieved from [Link]

-

Pellock, S. J., et al. (2020). Discovering the Microbial Enzymes Driving Drug Toxicity with Activity-Based Protein Profiling. PubMed. Retrieved from [Link]

-

Castro-Gutiérrez, V. M., et al. (2024). How Bacteria Cope with Oxidative Stress Induced by Cadmium: Volatile Communication Is Differentially Perceived among Strains. MDPI. Retrieved from [Link]

-

Schaffer, J. E. (2023). UNCOVERING THE ROLE OF OXIDATIVE STRESS IN MODULATING BACTERIAL SECONDARY METABOLISM. Princeton Dataspace. Retrieved from [Link]

-

Bechhofer, D. H., & Farr, S. B. (2021). Oxidative Stress in Bacteria and the Central Dogma of Molecular Biology. PMC. Retrieved from [Link]

-

Addorisio, S. R., et al. (2022). Oxidative Stress Response in Bacteria: A Review. ResearchGate. Retrieved from [Link]

-

Li, S., et al. (2023). Advancements in enzymatic reaction-mediated microbial transformation. PMC. Retrieved from [Link]

-

Ray, A., et al. (2021). A Broader View: Microbial Enzymes and Their Relevance in Industries, Medicine, and Beyond. PMC. Retrieved from [Link]

Sources

- 1. BCDMH - Wikipedia [en.wikipedia.org]

- 2. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Buy this compound | 16079-88-2 [smolecule.com]

- 5. envirotech.com [envirotech.com]

- 6. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]

- 7. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Advancements in enzymatic reaction-mediated microbial transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Broader View: Microbial Enzymes and Their Relevance in Industries, Medicine, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxidative Stress in Bacteria and the Central Dogma of Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. onepetro.org [onepetro.org]

- 22. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biofilm penetration and disinfection efficacy of alkaline hypochlorite and chlorosulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biofilm Control with Bromo-Chloro-Dimethyl-Hydantoin | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)

This guide provides a comprehensive overview of the synthesis of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH), a potent biocide widely utilized in water treatment and disinfection applications. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles of the synthesis pathway, offering a detailed experimental protocol, mechanistic insights, and critical safety considerations.

Introduction to this compound (BCDMH)

This compound, commonly known as BCDMH, is a heterocyclic organic compound belonging to the hydantoin family. It is a white to off-white crystalline solid with a characteristic halogen odor.[1] BCDMH is sparingly soluble in water but exhibits good solubility in various organic solvents, including acetone.[2] Its significance lies in its function as a slow-releasing source of both bromine and chlorine in aqueous environments, making it a highly effective and long-lasting disinfectant.[2][3] Upon contact with water, BCDMH hydrolyzes to produce hypobromous acid (HOBr) and hypochlorous acid (HOCl), the active antimicrobial agents.[3]

The Synthetic Pathway: A Sequential Halogenation Approach

The industrial synthesis of BCDMH is primarily achieved through a sequential two-step halogenation of 5,5-dimethylhydantoin (DMH). This process involves an initial bromination reaction followed by a chlorination step under carefully controlled pH conditions to ensure the desired product formation and minimize the formation of by-products.[2]

Reaction Scheme

The overall synthesis can be represented by the following reaction scheme:

Caption: Synthesis of BCDMH via sequential halogenation of 5,5-dimethylhydantoin.

Mechanistic Insights: The Role of pH in Selective Halogenation

The sequential halogenation of 5,5-dimethylhydantoin is a prime example of how reaction conditions, particularly pH, can direct the outcome of a chemical transformation. The two nitrogen atoms in the hydantoin ring exhibit different acidities. The N-H proton at the N3 position is more acidic than the N-H proton at the N1 position.

Computational studies on the chlorination of 5,5-dimethylhydantoin suggest a mechanism where the initial step involves the deprotonation of the more acidic N3-H.[4] This is followed by an SN2 reaction where the resulting anion attacks the halogenating agent. This principle of differential acidity and nucleophilicity is expertly exploited in the synthesis of BCDMH.

Step 1: Bromination at the N1 Position

In the first step, a strongly alkaline medium (pH 13-14) is employed.[2] Under these conditions, both N-H protons of 5,5-dimethylhydantoin are deprotonated, forming a dianion. However, the subsequent bromination preferentially occurs at the N1 position. This selectivity can be attributed to a combination of electronic and steric factors.

Step 2: Chlorination at the N3 Position

Following the bromination, the pH of the reaction mixture is lowered to a slightly acidic to neutral range (pH 6.4-6.6).[2] At this pH, the remaining N-H proton at the N3 position of the 1-bromo-5,5-dimethylhydantoin intermediate is deprotonated to a sufficient extent to allow for the subsequent chlorination to occur, yielding the final BCDMH product. The controlled pH is crucial to prevent the formation of undesired side products like 1,3-dichloro-5,5-dimethylhydantoin.

Caption: Simplified mechanistic representation of the two-step halogenation process.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established industrial practices and general laboratory safety guidelines.[5] Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.

Materials and Reagents:

| Reagent/Material | Purity | Supplier |

| 5,5-Dimethylhydantoin (DMH) | ≥99% | Standard Chemical Supplier |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier |

| Bromine (Br₂) | Reagent Grade | Standard Chemical Supplier |

| Chlorine (Cl₂) | Gas or in solution | Standard Chemical Supplier |

| Acetone | ACS Grade | Standard Chemical Supplier |

| Deionized Water | In-house |

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and pH probe

-

Addition funnels for liquid bromine and gas dispersion tube for chlorine

-

Cooling circulator

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Drying oven

Procedure:

Step 1: Bromination of 5,5-Dimethylhydantoin

-

Charge the jacketed glass reactor with a calculated amount of deionized water and 5,5-dimethylhydantoin.

-

Begin stirring and cool the mixture to 10-15°C using the cooling circulator.

-

Slowly add a 50% aqueous solution of sodium hydroxide to the slurry until the pH of the solution reaches and is maintained at 13-14.

-

Once the pH is stable, slowly add liquid bromine via an addition funnel over a period of 1-2 hours, while maintaining the temperature between 10-20°C. Continuously monitor the pH and add sodium hydroxide solution as needed to maintain the pH in the range of 13-14.

-

After the bromine addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature and pH.

Step 2: Chlorination of 1-Bromo-5,5-dimethylhydantoin

-

Carefully lower the pH of the reaction mixture to 6.4-6.6 by the controlled addition of a dilute acid (e.g., HCl).

-

Once the desired pH is reached, begin bubbling chlorine gas into the reaction mixture through a gas dispersion tube. Alternatively, a solution of sodium hypochlorite can be used.

-

Maintain the temperature of the reaction mixture between 15-25°C during the chlorination. The pH will tend to drop during this step and should be maintained at 6.4-6.6 by the controlled addition of a dilute sodium hydroxide solution.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete when the starting material is no longer detected.

Step 3: Isolation and Purification of BCDMH

-

Once the reaction is complete, cool the slurry to 5-10°C and stir for 30 minutes to ensure complete precipitation of the product.

-

Isolate the crude BCDMH product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from acetone.[5] Dissolve the crude solid in a minimal amount of hot acetone and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the final product in a vacuum oven at a temperature not exceeding 50°C to a constant weight.

Expected Yield and Purity:

A Chinese patent reports a final product purity of over 99.3%, with a bromine content of 32.85% and a chlorine content of 14.70%.[5]

Characterization of this compound

The identity and purity of the synthesized BCDMH should be confirmed using standard analytical techniques:

-

Melting Point: The reported melting point of BCDMH is in the range of 159-163°C.[3] A sharp melting point within this range is indicative of high purity.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carbonyl (C=O) groups in the hydantoin ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule, showing the characteristic signals for the methyl groups and the quaternary carbon of the hydantoin ring.

-

-

Elemental Analysis: The elemental composition of the purified product should be determined to confirm the presence and ratio of carbon, hydrogen, nitrogen, bromine, and chlorine.

Safety Precautions and Handling

The synthesis of BCDMH involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[6][7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.[6]

-

Respiratory Protection: In case of insufficient ventilation or when handling the powdered product, a respirator with an appropriate cartridge for halogens and organic vapors should be used.[6]

Specific Hazards:

-

Bromine (Br₂): Highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme caution in a fume hood.

-

Chlorine (Cl₂): A toxic and corrosive gas. Inhalation can cause severe respiratory distress.

-

Sodium Hydroxide (NaOH): A corrosive solid and solution. Causes severe burns.

-

BCDMH: A strong oxidizing agent.[7] It is harmful if swallowed or inhaled and can cause severe skin and eye irritation.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.[6]

Conclusion

The synthesis of this compound is a well-established industrial process that relies on the principles of selective halogenation through careful control of reaction conditions, particularly pH. This guide provides a comprehensive framework for researchers and scientists to understand and potentially replicate this synthesis on a laboratory scale. By adhering to the detailed protocol and stringent safety precautions, high-purity BCDMH can be successfully synthesized for further research and application development.

References

-

SAFETY DATA SHEET - Chem Service. (2015-05-05). Retrieved from [Link]

- CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents.

-

Bromine | 10 | Small-Scale Synthesis of Laboratory Reagents with React - Taylor & Francis eBooks. (2011). Retrieved from [Link]

-

1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. Retrieved from [Link]

-

1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem. Retrieved from [Link]

-

Getting the Bromine from BCDMH - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010-02-07). Retrieved from [Link]

-

Bromochlorodimethylhydantoin BCDMH - Agent Sales & Services. Retrieved from [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Retrieved from [Link]

-

BCDMH - Wikipedia. Retrieved from [Link]

-

Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed. (2007-11). Retrieved from [Link]

-

Purification by Recrystallization - CUNY. Retrieved from [Link]

- US5248817A - Process for aromatic bromination - Google Patents.

-

Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. (2022-08-09). Retrieved from [Link]

-

1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775) - T3DB. Retrieved from [Link]

-

BCDMH Disinfection for CSO | Request PDF. (2025-08-06). Retrieved from [Link]

-

1-Bromo-3-chloro-5,5-dimethylhydantoin Identification Number: CASRN | 16079-88-2. Retrieved from [Link]

-

Recrystallization - YouTube. (2020-01-10). Retrieved from [Link]

-

3-Bromo-1-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 31335 - PubChem. Retrieved from [Link]

- CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents.

Sources

- 1. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]

- 2. Buy this compound | 16079-88-2 [smolecule.com]

- 3. BCDMH - Wikipedia [en.wikipedia.org]

- 4. Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]

- 6. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a broad-spectrum biocide. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the solubility of BCDMH across a range of common organic solvents. The discussion is grounded in the physicochemical properties of the molecule, offering a predictive and explanatory framework for its behavior in various solvent systems.

Executive Summary

1-Bromo-3-chloro-5,5-dimethylhydantoin is a white crystalline solid widely employed as a disinfectant and sanitizer.[1][2] Its efficacy in these applications is often linked to its dissolution and subsequent reaction in aqueous environments. However, for various applications such as synthesis, formulation, and quality control, understanding its solubility in organic solvents is paramount. This guide elucidates the principles governing BCDMH's solubility, presents available solubility data, and provides standardized methodologies for its empirical determination. BCDMH is generally characterized as being soluble in several organic solvents, including acetone, benzene, chloroform, and methylene dichloride, while exhibiting low solubility in water.[1][2][3]

Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid solvent is dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Molecular Structure and Polarity

BCDMH possesses a heterocyclic structure related to hydantoin. The presence of two carbonyl groups (C=O) and nitrogen atoms introduces polarity to the molecule. The topological polar surface area of BCDMH is calculated to be 40.6 Ų, indicating a degree of polarity.[1] However, the molecule also contains nonpolar elements, including two methyl groups and halogen atoms (bromine and chlorine). This combination of polar and nonpolar features results in a molecule with moderate overall polarity.

Hydrogen Bonding Capacity